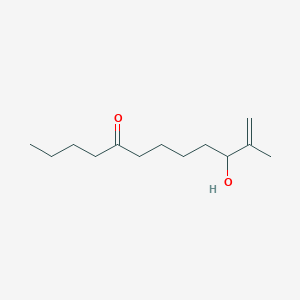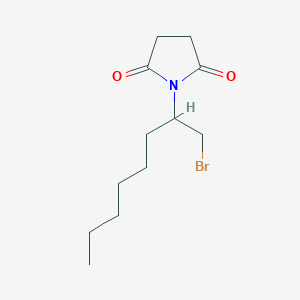
10-Hydroxy-11-methyldodec-11-EN-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxy-11-methyldodec-11-EN-5-one is an organic compound with the molecular formula C13H24O2 It is characterized by the presence of a hydroxyl group, a methyl group, and a double bond within its dodecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-11-methyldodec-11-EN-5-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the required product specifications .
Análisis De Reacciones Químicas
Types of Reactions
10-Hydroxy-11-methyldodec-11-EN-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
10-Hydroxy-11-methyldodec-11-EN-5-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications
Mecanismo De Acción
The mechanism of action of 10-Hydroxy-11-methyldodec-11-EN-5-one involves its interaction with specific molecular targets. The hydroxyl group and double bond play crucial roles in its reactivity and interaction with biological molecules. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
10-Hydroxy-11-methyldodec-11-EN-5-one: Unique due to its specific structural features.
10-Hydroxy-11-methyldodec-11-EN-4-one: Similar structure but with a different position of the double bond.
10-Hydroxy-11-methyldodec-10-EN-5-one: Similar structure but with a different position of the double bond.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .
Propiedades
Número CAS |
89523-73-9 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
10-hydroxy-11-methyldodec-11-en-5-one |
InChI |
InChI=1S/C13H24O2/c1-4-5-8-12(14)9-6-7-10-13(15)11(2)3/h13,15H,2,4-10H2,1,3H3 |
Clave InChI |
NFWKVXQAPJVYFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CCCCC(C(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)

![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)

![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)

![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)
methanone](/img/structure/B14378853.png)



![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
